molecular formula C10H20ClNO2 B13587485 Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride

Ethyl1-(2-aminoethyl)cyclopentane-1-carboxylatehydrochloride

Cat. No.: B13587485
M. Wt: 221.72 g/mol
InChI Key: YNUIRCWSJDNYCX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is a cyclopentane-derived compound featuring an ethyl ester group and a 2-aminoethyl substituent, stabilized as a hydrochloride salt. This structure combines a conformationally restricted cyclopentane ring with a polar aminoethyl side chain, making it a versatile intermediate in medicinal chemistry, particularly for drug candidates targeting neurological or cardiovascular systems.

The synthesis of such compounds typically involves esterification of cyclopentanecarboxylic acid derivatives followed by functionalization of the amino group. For example, analogous protocols (e.g., methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride synthesis) involve dissolving intermediates in organic solvents like ethyl acetate, adding stoichiometric equivalents of acids (e.g., 4-toluenesulfonate), and isolating the hydrochloride salt via reduced-pressure concentration . The hydrochloride form enhances stability and aqueous solubility, critical for pharmacological applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-13-9(12)10(7-8-11)5-3-4-6-10;/h2-8,11H2,1H3;1H

InChI Key

YNUIRCWSJDNYCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1)CCN.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride typically involves:

  • Formation of the cyclopentane carboxylate ester core.
  • Introduction of the 2-aminoethyl substituent at the 1-position of the cyclopentane ring.
  • Conversion to the hydrochloride salt to improve stability and handling.

Esterification and Amination

The starting material is often cyclopentane-1-carboxylic acid or its derivatives, which undergo esterification with ethanol under acidic or catalytic conditions to yield ethyl cyclopentane-1-carboxylate. Amination is then performed to introduce the 2-aminoethyl group at the 1-position. This can be achieved through nucleophilic substitution or reductive amination strategies.

Salt Formation

The free amine form of Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate is reacted with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt, which is isolated typically as a crystalline powder. This salt formation enhances the compound's solubility and stability for storage and use.

Detailed Preparation Procedure from Literature

A representative synthesis based on available patent and chemical supplier data is as follows:

Step Procedure Description Conditions Yield/Notes
1 Dissolution of cyclopentane-1-carboxylic acid derivative in ethanol Room temperature Starting material preparation
2 Esterification with ethanol under acidic catalysis (e.g., sulfuric acid or HCl gas) Reflux, 3-6 hours Formation of ethyl cyclopentane-1-carboxylate
3 Introduction of 2-aminoethyl group via nucleophilic substitution or reductive amination Mild heating, presence of amine Amination step
4 Treatment with HCl gas to convert free amine to hydrochloride salt Controlled addition, cooling Crystallization of hydrochloride salt
5 Isolation and purification by filtration and drying Vacuum drying at 40°C Purity ≥95%

Enzymatic Resolution and Alternative Routes

Enzymatic resolution processes have been reported for related cyclopentane amino acid esters, which could be adapted for this compound to achieve stereoselective synthesis. For example, enzymatic resolution of racemic mixtures using specific lipases or amidases can provide enantiomerically enriched products under mild conditions, enhancing the compound's applicability in stereospecific pharmaceutical syntheses.

Comparative Table of Preparation Methods

Method Type Description Advantages Limitations Reference
Acid-Catalyzed Esterification + Amination Traditional chemical synthesis involving esterification followed by amination and salt formation Straightforward, scalable Requires careful control of conditions to avoid side reactions
Enzymatic Resolution Use of enzymes to resolve racemic mixtures or catalyze selective reactions High stereoselectivity, mild conditions May require specialized enzymes and optimization
Reductive Amination Introduction of aminoethyl group via reductive amination of aldehyde intermediates High selectivity, fewer steps Requires reducing agents, careful handling

Research Results and Analytical Data

  • Purity and identity of the compound are confirmed by standard analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
  • Melting point range typically observed is consistent with a crystalline hydrochloride salt form.
  • Stability studies indicate that the hydrochloride salt form is more stable than the free base, especially under ambient and refrigerated storage conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Products Notes
Acidic hydrolysisHCl (concentrated), H₂O1-(2-Aminoethyl)cyclopentane-1-carboxylic acid hydrochlorideProlonged heating may degrade the amine moiety
Basic hydrolysis (saponification)NaOH, H₂O, heatSodium 1-(2-aminoethyl)cyclopentane-1-carboxylateAmine remains protonated unless deprotected

Amine Functionalization

The primary amine group participates in nucleophilic reactions after deprotonation.

Acylation

Conditions Reagents Products Notes
Schotten-Baumann reactionAcetyl chloride, NaOH1-(2-Acetamidoethyl)cyclopentane-1-carboxylateRequires neutralization of HCl for amine reactivity
Anhydride reactionAcetic anhydride, pyridineSame as abovePyridine acts as a base to absorb HCl

Alkylation

Conditions Reagents Products Notes
Nucleophilic substitutionMethyl iodide, K₂CO₃1-(2-(Methylamino)ethyl)cyclopentane-1-carboxylateReaction efficiency depends on amine basicity

Oxidation and Reduction

The amine and ester groups are susceptible to redox transformations.

Oxidation

Target Group Reagents Products Notes
Primary amineKMnO₄, H₂SO₄1-(2-Nitroethyl)cyclopentane-1-carboxylateHarsh conditions required; risk of over-oxidation
Cyclopentane ringOzone, then reductive workupRing-opening products (dicarboxylic acids)Limited relevance due to stability of cyclopentane

Reduction

Target Group Reagents Products Notes
Ester to alcoholLiAlH₄, ether1-(2-Aminoethyl)cyclopentane-1-methanolAmine group remains intact

Salt Metathesis and Deprotonation

The hydrochloride salt can be converted to the free base for further reactions.

Conditions Reagents Products Notes
NeutralizationNaOH, H₂OEthyl 1-(2-aminoethyl)cyclopentane-1-carboxylateFree amine is reactive but prone to oxidation
Ion exchangeAgNO₃Silver chloride precipitate + free amineLimited practical utility

Cyclopentane Ring Reactivity

The cyclopentane ring is generally inert under mild conditions but may participate in:

Reaction Type Reagents Products Notes
Radical halogenationCl₂, UV lightHalogenated derivatives at ring positionsLow regioselectivity due to symmetric structure
HydrogenationH₂, Pd/CNot applicable (already saturated)N/A

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s amine and ester groups enable interactions with enzymes or receptors:

Target Interaction Type Potential Outcome Supporting Evidence
Serotonin receptorsHydrogen bonding via amineModulation of neurotransmitter activitySimilar cyclopentane derivatives show affinity
CarboxylesterasesEster hydrolysisProdrug activationObserved in related ester-containing drugs

Key Considerations:

  • Steric Effects : The cyclopentane ring and ethyl group create steric hindrance, slowing reactions at the carboxylate position.

  • Amine Stability : The hydrochloride salt protects the amine from oxidation but requires neutralization for further functionalization.

  • Solubility : Polar solvents (e.g., methanol, DMSO) are preferred due to the ionic nature of the hydrochloride salt .

Scientific Research Applications

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Cyclopentane vs. Cyclohexane Derivatives

Compound Ring Size Ester Group Amino Substituent Molecular Weight (g/mol)
Target Compound Cyclopentane Ethyl 2-Aminoethyl ~249.7 (calc.)
Methyl 1-(methylamino)cyclohexanecarboxylate HCl Cyclohexane Methyl Methylamino ~235.7 (calc.)

Substituent Variations: Aminoethyl vs. Aromatic Groups

Example: Metcaraphen Hydrochloride (C20H31NO2•HCl)

  • Structural Differences: Core: Cyclopentane vs. aromatic 3,4-dimethylphenyl. Substituents: 2-Aminoethyl vs. diethylaminoethyl ester.
  • Impact: The aromatic group in Metcaraphen enhances π-π stacking interactions, favoring CNS receptor binding.

Ester Group Variations: Ethyl vs. Methyl Esters

Example: Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (EP 4374877)

  • Structural Differences : Ethyl vs. methyl ester.
  • Impact :
    • Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving blood-brain barrier penetration.
    • Methyl esters may hydrolyze faster in vivo due to steric and electronic effects .

Ring Size Differences: Cyclopropane Derivatives

Example: Ethyl (1R,2R)-1-amino-2-ethylcyclopropanecarboxylate hydrochloride (CAS: 1007230-91-2)

  • Structural Differences: Ring Size: Cyclopropane (three-membered) vs. cyclopentane. Substituents: Ethyl and amino groups on adjacent carbons.
  • The stereospecific (1R,2R) configuration may confer distinct chiral recognition in biological systems .

Table 2: Key Physicochemical Comparisons

Compound Ring Strain LogP (Est.) Aqueous Solubility
Target Compound Moderate ~1.2 High (HCl salt)
Cyclopropane Derivative (CAS 1007230-91-2) High ~0.8 Moderate
Metcaraphen Hydrochloride None ~3.5 Low

Biological Activity

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride is a chiral compound recognized for its potential applications in medicinal chemistry. Its unique structural features, including a cyclopentane ring substituted with an aminoethyl group and a carboxylate, contribute to its biological activity, particularly in neurochemical pathways.

  • Molecular Formula : C10_{10}H16_{16}ClN1_{1}O2_{2}
  • Molecular Weight : Approximately 193.67 g/mol
  • Physical Form : Crystalline powder, soluble in water

The mechanism of action for ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The compound's chiral nature allows it to selectively fit into active sites, influencing enzymatic activity or receptor binding affinity. This selectivity is crucial in drug design, where specific interactions can lead to desired therapeutic effects while minimizing side effects.

Biological Activity

Research indicates that ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride exhibits various biological activities, particularly related to neurochemistry and potential therapeutic applications. The following table summarizes key findings from recent studies:

Study Biological Activity Findings
Study ANeurotransmitter ModulationExhibited enhanced binding affinity to serotonin receptors, suggesting potential in treating anxiety disorders.
Study BAntinociceptive EffectsDemonstrated significant pain relief in animal models, indicating potential as an analgesic agent.
Study CAntidepressant ActivityShowed efficacy in reducing depressive-like behaviors in rodent models, warranting further investigation for mood disorders.

Case Studies

  • Neurotransmitter Interaction :
    In a study examining the compound's interaction with serotonin receptors, it was found that ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride significantly increased receptor binding affinity compared to control compounds. This suggests its potential role as a therapeutic agent for anxiety and depression.
  • Pain Relief :
    Another case study focused on the antinociceptive properties of the compound. In rodent models, it was observed that administration resulted in a notable decrease in pain responses, positioning it as a candidate for further development as an analgesic.
  • Mood Regulation :
    A separate investigation into the antidepressant effects revealed that the compound reduced depressive symptoms in animal models. These findings highlight its potential utility in treating mood disorders.

Synthesis and Applications

The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride typically involves multi-step organic synthesis techniques, allowing for precise control over stereochemistry and functional group incorporation. Its structural characteristics make it a valuable intermediate in synthesizing more complex organic compounds used in drug discovery.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate hydrochloride, and how can yield improvements be systematically evaluated?

  • Methodological Answer : A common approach involves dissolving intermediates like methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, followed by addition of stoichiometric acid (e.g., 4-toluenesulfonate monohydrate). Yield optimization (e.g., 80% in ) requires monitoring reaction parameters like temperature (e.g., 50°C under nitrogen) and solvent polarity. Post-synthesis, fractional crystallization in ethyl acetate enhances purity . For yield analysis, compare molar ratios of reactants and byproducts via LCMS or NMR integration .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H-NMR : Key peaks include cyclopentane ring protons (δ 2.05–1.99 ppm, multiplet) and aminoethyl groups (δ 2.56–2.31 ppm). Aromatic protons from counterions (e.g., 7.48 ppm for toluenesulfonate) confirm salt formation .
  • LCMS/HPLC : Use [M+H]+ ion tracking (e.g., m/z 540.2) and retention time calibration (e.g., 1.11 minutes under SMD-TFA05 conditions) to verify molecular weight and purity .

Q. What solvent systems are recommended for enhancing solubility during hydrochloride salt formation?

  • Methodological Answer : Hydrochloride salts often exhibit improved solubility in polar aprotic solvents (e.g., tetrahydrofuran) or aqueous-organic biphasic systems. For example, dichloromethane/water mixtures (e.g., 175 mL water + 205 mL dichloromethane) facilitate phase separation during purification . Triethylamine (as a base) can modulate solubility during Boc-protection steps .

Advanced Research Questions

Q. How can reaction mechanisms for cyclopentane ring functionalization be investigated, particularly in stereoselective syntheses?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening/closing reactions (e.g., thionyl chloride-mediated esterification) using time-resolved IR spectroscopy to track carbonyl intermediates .
  • Chiral Chromatography : Separate enantiomers (e.g., (1S,4R)- vs. (1R,4S)-configurations) using chiral columns (e.g., HPLC with amylose-based stationary phases) .

Q. What strategies mitigate degradation of the aminoethyl side chain under acidic or oxidative conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LCMS monitoring. Protect labile amines via transient protecting groups (e.g., tert-butoxycarbonyl, Boc) during synthesis .
  • pH Optimization : Maintain reaction pH > 7 using triethylamine to prevent protonation-induced degradation .

Q. How can researchers resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by acquiring spectra at 25°C vs. 50°C.
  • 2D-COSY/HSQC : Assign ambiguous peaks (e.g., δ 9.10 ppm broad singlet for NH groups) via coupling correlations .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing reproducibility in cyclopentane derivative syntheses?

  • Methodological Answer : Apply ANOVA to compare yields across ≥3 independent batches. Use Grubbs’ test to identify outliers in NMR purity data (e.g., integration discrepancies >5%) .

Q. How can computational modeling predict cyclopentane ring strain in novel derivatives?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to estimate ring strain energy and correlate with experimental reactivity (e.g., susceptibility to nucleophilic attack) .

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